molecular formula C15H14N2O7 B3330045 1,3-Bis(4-nitrophenoxy)propan-2-ol CAS No. 65911-02-6

1,3-Bis(4-nitrophenoxy)propan-2-ol

Cat. No. B3330045
Key on ui cas rn: 65911-02-6
M. Wt: 334.28 g/mol
InChI Key: JCIOPTMQOVMRMP-UHFFFAOYSA-N
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Patent
US06303742B1

Procedure details

76.5 g (0.55 mole) of p-nitrophenol, 32.3 g (0.25 mole) of glycerol-αα′-dichlorohydrin, and 500 ml of xylene were added to a reaction solution, and the reaction mixtures were heated with stirring under a nitrogen current. After dissolving the solid, 345 g (2.5 moles) of potassium carbonate anhydride was added, and the reaction mixtures were refluxed with stirring for 12 hours. The reacted solution was separated by filtration while it was warm. After cooling, hexane was added to the filtrate. A yellow viscous liquid was obtained. After column purification and drying this liquid, a 55 g-yellow viscous liquid (1,3-bis(4-nitrophenoxy)-2-propyl alcohol) was obtained.
Quantity
76.5 g
Type
reactant
Reaction Step One
[Compound]
Name
glycerol-αα′-dichlorohydrin
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium carbonate anhydride
Quantity
345 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1>C1(C)C(C)=CC=CC=1>[N+:7]([C:6]1[CH:5]=[CH:4][C:3]([O:10][CH2:2][CH:3]([OH:10])[CH2:4][O:10][C:3]2[CH:4]=[CH:5][C:6]([N+:7]([O-:9])=[O:8])=[CH:1][CH:2]=2)=[CH:2][CH:1]=1)([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
glycerol-αα′-dichlorohydrin
Quantity
32.3 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
potassium carbonate anhydride
Quantity
345 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
were heated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed
STIRRING
Type
STIRRING
Details
with stirring for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reacted solution was separated by filtration while it
TEMPERATURE
Type
TEMPERATURE
Details
was warm
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
hexane was added to the filtrate
CUSTOM
Type
CUSTOM
Details
A yellow viscous liquid was obtained
CUSTOM
Type
CUSTOM
Details
After column purification
CUSTOM
Type
CUSTOM
Details
drying this liquid

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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